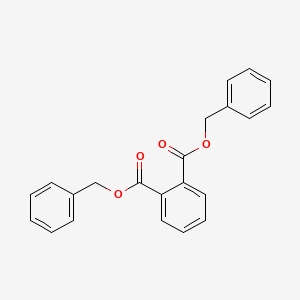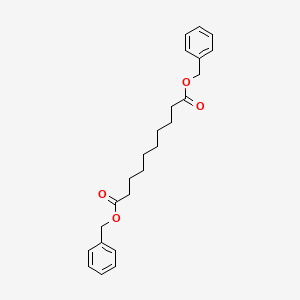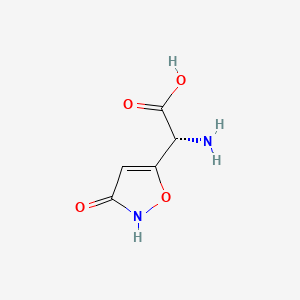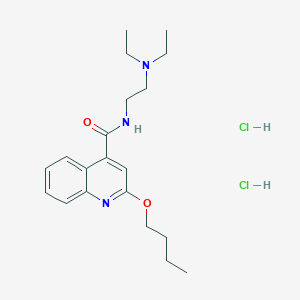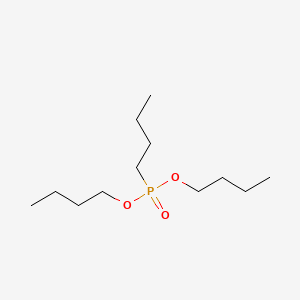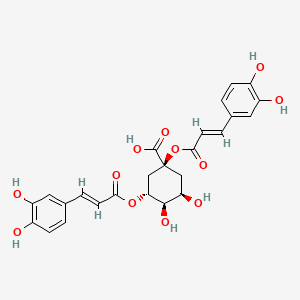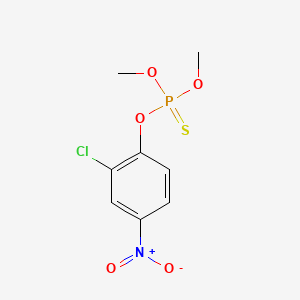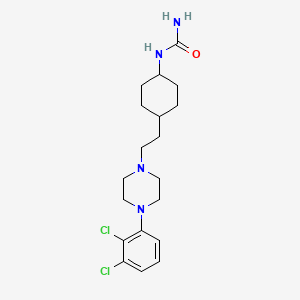
Didésmetil cariprazina
Descripción general
Descripción
Cariprazina didesmetil es un metabolito activo principal de cariprazina, un medicamento antipsicótico atípico utilizado principalmente para el tratamiento de la esquizofrenia y el trastorno bipolar . Cariprazina didesmetil es conocida por su larga vida media y su significativa actividad farmacológica, contribuyendo a los efectos terapéuticos generales de la cariprazina .
Aplicaciones Científicas De Investigación
La cariprazina didesmetil tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
La cariprazina didesmetil ejerce sus efectos principalmente a través del agonismo parcial en los receptores de dopamina D2 y D3, así como en los receptores de serotonina 5-HT1A . Actúa como antagonista en los receptores de serotonina 5-HT2A . Este perfil de receptor único contribuye a su eficacia en el manejo de los síntomas positivos y negativos de la esquizofrenia y el trastorno bipolar .
Análisis Bioquímico
Biochemical Properties
Didesmethyl cariprazine interacts with several enzymes and proteins, primarily dopamine D3 receptors, D2-like dopamine receptors, and 5-HT1A serotonin receptors . It acts as a partial agonist at these receptors, meaning it can both activate and inhibit these receptors depending on the cellular context .
Cellular Effects
Didesmethyl cariprazine has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can increase striatal dopamine and reduce cortical serotonin turnover .
Molecular Mechanism
Didesmethyl cariprazine exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It binds with high affinity to D3 and D2-like dopamine receptors and 5-HT1A serotonin receptors . It acts as a partial agonist at these receptors, which means it can both activate and inhibit these receptors depending on the cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Didesmethyl cariprazine change over time. After administration, it reaches peak plasma concentration within 3–6 hours . The compound is extensively metabolized, primarily by CYP3A4 and to a lesser extent by CYP2D6 .
Metabolic Pathways
Didesmethyl cariprazine is involved in several metabolic pathways. It is extensively metabolized by the liver, primarily by CYP3A4 and to a lesser extent by CYP2D6 . The details of any enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels, are not currently available in the literature.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La cariprazina didesmetil se sintetiza a través de la vía metabólica de la cariprazina. La cariprazina se somete a biotransformación principalmente a través del citocromo P450 3A4 (CYP3A4) y en menor medida por las enzimas del citocromo P450 2D6 (CYP2D6) . El proceso implica dos pasos principales: el primer paso convierte la cariprazina en cariprazina desmetil, y el segundo paso metaboliza aún más la cariprazina desmetil a cariprazina didesmetil .
Métodos de producción industrial
La producción industrial de cariprazina didesmetil implica la síntesis de cariprazina seguida de su conversión metabólica. La síntesis de la propia cariprazina implica múltiples pasos, incluida la reacción de la trans-4-(2-(4-(2,3-diclorofenil)piperazin-1-il)etil)ciclohexanamina con varios reactivos en condiciones controladas .
Análisis De Reacciones Químicas
Tipos de reacciones
La cariprazina didesmetil se somete a diversas reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la cariprazina didesmetil puede conducir a la formación de derivados hidroxilados .
Comparación Con Compuestos Similares
Compuestos similares
Cariprazina desmetil: Otro metabolito principal de la cariprazina con propiedades farmacológicas similares.
Aripiprazol: Un agonista parcial del receptor de dopamina D2 utilizado como antipsicótico.
Brexpiprazol: Similar al aripiprazol, con agonismo parcial en los receptores de dopamina D2 y los receptores de serotonina 5-HT1A.
Singularidad
La cariprazina didesmetil es única debido a su mayor selectividad por los receptores de dopamina D3 en comparación con otros compuestos similares . Se cree que esta selectividad contribuye a su eficacia en el tratamiento de los síntomas negativos y los déficits cognitivos asociados con los trastornos psiquiátricos .
Propiedades
IUPAC Name |
[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28Cl2N4O/c20-16-2-1-3-17(18(16)21)25-12-10-24(11-13-25)9-8-14-4-6-15(7-5-14)23-19(22)26/h1-3,14-15H,4-13H2,(H3,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTWXZNVNBBFLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
839712-25-3 | |
| Record name | Didesmethyl cariprazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839712253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIDESMETHYL CARIPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AY300X9G3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




